molecular formula C9H11ClFNS B2645653 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 1052544-66-7

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Katalognummer B2645653
CAS-Nummer: 1052544-66-7
Molekulargewicht: 219.7
InChI-Schlüssel: XLHOXUKQTUIYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H11ClFNS and a molecular weight of 219.71 . It is a solid substance that is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a cool, dry place .

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging

  • Superiority of 6-[18F]-fluorodopamine PET vs. [131I]-metaiodobenzylguanidine Scintigraphy : A study demonstrated that 6-[(18)F]-fluorodopamine PET scanning is superior to [(131)I]-metaiodobenzylguanidine scintigraphy in localizing metastatic pheochromocytoma, indicating its potential application in diagnosing and managing this condition (Ilias et al., 2003).

  • Detection of Recurrent Medullary Thyroid Cancer : Another study used 6-[(18)F]fluorodopamine PET scanning to detect recurrent medullary thyroid cancer, suggesting its utility in identifying metastatic deposits of this tumor type (Gourgiotis et al., 2003).

Therapeutic Response Evaluation

  • 18F-FDOPA PET in Assessing Treatment Outcome for Glioma : Research comparing 18F-FDOPA PET and MRI for evaluating treatment responses in patients with high-grade gliomas undergoing antiangiogenic therapy highlighted the potential of fluoro compounds in monitoring therapy efficacy (Schwarzenberg et al., 2014).

Neurological Applications

  • Evaluation of Parkinson's Disease : A study utilizing 6-fluorodopamine for PET imaging discussed observations relating to Parkinson's disease, indicating the role of fluoro compounds in understanding neurological conditions (Calne et al., 1985).

Zukünftige Richtungen

The future directions for research involving this compound are not specified in the sources I found. Given that it’s used for research purposes , it’s likely that its future applications will depend on the outcomes of ongoing studies.

Eigenschaften

IUPAC Name

6-fluoro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHOXUKQTUIYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

CAS RN

1052544-66-7
Record name 6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.